1-[4-(3-Bromopropoxy)phenyl]ethanone
Description
1-[4-(3-Bromopropoxy)phenyl]ethanone (CAS 65623-98-5) is a brominated aromatic ketone characterized by a 3-bromopropoxy chain attached to the para position of an acetophenone scaffold. This compound is synthesized via nucleophilic substitution reactions, typically involving bromopropane derivatives and phenolic precursors under basic conditions . It serves as a key intermediate in medicinal chemistry, particularly in the development of histamine H3 receptor ligands and monoamine oxidase B (MAO-B) inhibitors, where its bromine atom enhances electrophilic reactivity for subsequent functionalization .
Properties
IUPAC Name |
1-[4-(3-bromopropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUONWXAFBWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(3-Bromopropoxy)phenyl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxyacetophenone+3-Bromopropyl bromideK2CO3,DMF1-[4-(3-Bromopropoxy)phenyl]ethanone
Industrial Production Methods
Industrial production of 1-[4-(3-Bromopropoxy)phenyl]ethanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Bromopropoxy)phenyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[4-(3-Bromopropoxy)phenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromopropoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopropoxy group can facilitate interactions with hydrophobic pockets in proteins, while the ethanone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Alkyl-Substituted Phenoxypropyl Bromides
Compounds with varying alkyl substituents on the benzene ring demonstrate how steric and electronic effects influence reactivity and biological activity:
Key Findings :
Halogen-Substituted Derivatives
Halogenation at meta or para positions alters electronic properties and metabolic stability:
Key Findings :
Methoxy- and Hydroxy-Substituted Analogues
Oxygen-containing substituents modulate electronic effects and hydrogen-bonding capacity:
Key Findings :
Trifluoromethyl and Aromatic Ring-Modified Derivatives
Electron-withdrawing groups and extended aromatic systems impact reactivity:
Biological Activity
1-[4-(3-Bromopropoxy)phenyl]ethanone, a compound characterized by its unique structure, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical formula for 1-[4-(3-Bromopropoxy)phenyl]ethanone is . Its structure includes a bromopropoxy group attached to a phenyl ring, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that 1-[4-(3-Bromopropoxy)phenyl]ethanone exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains and fungi.
- Enzyme Inhibition : It interacts with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
- Receptor Modulation : There is evidence suggesting its role in modulating receptor activity, which may have implications in therapeutic applications.
The mechanism by which 1-[4-(3-Bromopropoxy)phenyl]ethanone exerts its biological effects involves:
- Binding Affinity : The compound binds to specific targets such as enzymes and receptors, altering their activity.
- Signal Transduction Pathways : It may influence various cellular signaling pathways, leading to physiological changes.
Research Findings and Case Studies
Several studies have explored the biological activity of 1-[4-(3-Bromopropoxy)phenyl]ethanone:
-
Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing its potential as a therapeutic agent against infections .
- Enzyme Inhibition :
- Receptor Interaction :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
